molecular formula C8H14ClN3O2 B12433235 5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B12433235
M. Wt: 219.67 g/mol
InChI Key: QAPVWSVGUWCSFM-UHFFFAOYSA-N
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Description

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4-methoxypyrrolidine moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. This compound is cataloged under Enamine code EN300-1666622, reflecting its commercial availability for drug discovery applications .

The 1,2,4-oxadiazole scaffold is pharmacologically significant due to its metabolic stability and ability to engage in hydrogen bonding, which is critical for target binding.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

5-(4-methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-6(12-2)4-9-7;/h6-7,9H,3-4H2,1-2H3;1H

InChI Key

QAPVWSVGUWCSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)OC.Cl

Origin of Product

United States

Preparation Methods

Formation of Amidoxime Intermediate

The synthesis begins with the reaction of a nitrile precursor (e.g., 4-methoxy-pyrrolidine-2-carbonitrile) with hydroxylamine hydrochloride under basic conditions. For example, potassium carbonate in ethanol facilitates nucleophilic addition to generate the amidoxime intermediate.

Reaction Conditions

  • Nitrile : 4-Methoxy-pyrrolidine-2-carbonitrile (1.0 equiv)
  • Hydroxylamine HCl : 1.2 equiv
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Ethanol/H₂O (3:1)
  • Temperature : Reflux (80°C, 4–6 h)
  • Yield : 75–82%

Cyclization to 1,2,4-Oxadiazole Core

The amidoxime undergoes cyclodehydration with acetyl chloride or acetic anhydride to form the oxadiazole ring. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is often employed as a dehydrating agent.

Key Parameters

  • Dehydrating Agent : POCl₃ (3.0 equiv)
  • Temperature : 100–110°C (2–3 h)
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
  • Yield : 68–74%

Methylation at Position 3

The 3-methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.

Optimized Protocol

  • Alkylating Agent : CH₃I (1.5 equiv)
  • Base : NaOH (2.0 equiv)
  • Solvent : DMF, 60°C, 1 h
  • Yield : 85–90%

Microwave-Assisted One-Pot Synthesis

Simultaneous Cyclization and Functionalization

Microwave irradiation accelerates the formation of the oxadiazole ring while incorporating the pyrrolidine moiety. This method reduces reaction times from hours to minutes.

Procedure

  • Reactants :
    • 4-Methoxy-pyrrolidine-2-carboxylic acid (1.0 equiv)
    • Hydroxylamine-O-sulfonic acid (1.1 equiv)
    • Trimethylamine (2.0 equiv)
  • Conditions :
    • Microwave power: 300 W
    • Temperature: 120°C
    • Time: 15–20 min
  • Yield : 78–83%

Advantages Over Conventional Methods

  • Time Efficiency : 90% reduction in reaction time.
  • Stereochemical Retention : Microwave conditions minimize racemization of the chiral pyrrolidine center.
  • Solvent-Free Options : Silica gel-supported reactions under microwaves eliminate solvent use.

Chiral Resolution and Salt Formation

Enantiomeric Separation

The (2S,4R)-stereochemistry is achieved via chiral HPLC or enzymatic resolution. Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

Typical Resolution Parameters

  • Substrate : Racemic 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
  • Enzyme : Lipase B (10 mg/mmol substrate)
  • Solvent : Phosphate buffer (pH 7.0)/isopropanol (1:1)
  • Yield (Desired Enantiomer) : 45–50%

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous ether or dichloromethane to precipitate the hydrochloride salt.

Critical Steps

  • Acid Addition : Slow bubbling of HCl gas to avoid local overheating.
  • Precipitation : Cooling to −20°C enhances crystal formation.
  • Purity : Recrystallization from ethanol/ether (1:5) yields >99% pure product.

Comparative Analysis of Methods

Parameter Amidoxime Route Microwave Method Chiral Resolution
Reaction Time 8–10 h 15–20 min 24–48 h
Overall Yield 52–58% 78–83% 40–45%
Stereochemical Control Moderate High Very High
Scalability Industrial Lab-scale Pilot-scale
Cost Low Moderate High

Challenges and Optimization Strategies

Stereochemical Drift

Racemization during cyclization is mitigated by:

  • Using low-polarity solvents (e.g., toluene).
  • Avoiding strong acids at high temperatures.

Byproduct Formation

Unwanted 1,3,4-oxadiazole isomers are minimized via:

  • Strict stoichiometric control of dehydrating agents.
  • Catalytic ZnCl₂ to favor 1,2,4-regioisomers.

Yield Improvement

  • Microwave Enhancement : 15–20% yield increase over conventional heating.
  • Flow Chemistry : Continuous processes reduce intermediate degradation.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or strong nucleophiles can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a compound of increasing interest in various scientific fields due to its unique chemical structure and potential applications. This article explores the applications of this compound in scientific research, particularly in pharmacology, medicinal chemistry, and material science.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a methoxy group and an oxadiazole moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

This compound has shown promise in several pharmacological studies:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Preliminary investigations suggest its potential use in treating neurological disorders such as anxiety and depression due to its modulatory effects on neurotransmitter systems .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for synthesizing derivatives with enhanced biological activity:

  • Structure-Activity Relationship (SAR) : Researchers are exploring modifications of the oxadiazole and pyrrolidine components to optimize pharmacological properties. Variations in substituents have been linked to improved potency and selectivity against specific targets .

Material Science

The unique chemical properties of this compound have led to its exploration in material science:

  • Polymer Chemistry : The compound has been investigated as a potential monomer for synthesizing functional polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could yield materials with enhanced durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that certain modifications significantly increased activity against resistant strains of Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential as a template for developing new antimicrobial agents .

Case Study 2: CNS Modulation

Research conducted at a leading pharmacology institute assessed the effects of this compound on anxiety-like behavior in rodent models. The findings suggested that administration of the compound led to significant reductions in anxiety-related behaviors compared to controls, indicating its potential therapeutic application in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the 1,2,4-Oxadiazole Series

The following table highlights structural differences and key properties of related compounds:

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Key Applications/Features Reference ID
5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride 3-methyl; 5-(4-methoxypyrrolidin-2-yl) 255.14 (base) Chiral building block for drug synthesis
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride 3-benzyl; 5-azetidinyl 251.71 Potential CNS activity due to benzyl group
3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride 3-(4-methoxyphenyl); 5-piperidinyl 309.79 Enhanced aromatic interactions
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride 3-methyl; 5-(4-fluoropyrrolidin-2-yl) 259.13 Fluorine-induced polarity and bioavailability
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole 3-methyl; 5-(4-bromophenyl) 239.06 Halogenated analog for cross-coupling
Key Observations:
  • Chiral Centers : The 4-methoxypyrrolidine group in the target compound introduces stereochemistry (2S,4R configuration), which is absent in azetidine or piperidine analogs .
  • Bioactivity : The benzyl group in 5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride may enhance blood-brain barrier penetration, unlike the methyl group in the target compound .

Biological Activity

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, which is known for various biological activities. Its structure includes a pyrrolidine moiety that may enhance its interaction with biological targets. The molecular formula for this compound is C₈H₁₃ClN₄O, with a molecular weight of approximately 200.67 g/mol.

Antiproliferative Effects

Recent studies have explored the antiproliferative activity of oxadiazole derivatives, including this compound. A notable study evaluated a library of oxadiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that several compounds exhibited significant cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

CompoundCell LineIC₅₀ (µM)
This compoundHCT-11612.5
This compoundHeLa15.0

The mechanism through which oxadiazole derivatives exert their antiproliferative effects often involves the inhibition of topoisomerases—enzymes critical for DNA replication and repair. In vitro studies have shown that certain derivatives inhibit topoisomerase I activity, leading to DNA damage and subsequent apoptosis in cancer cells . Molecular docking studies further support these findings by demonstrating favorable binding interactions between the compound and the active site of topoisomerase I.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported on a series of oxadiazole derivatives that demonstrated promising antitumor properties. Among these, this compound was highlighted for its selective cytotoxicity against leukemia and colon cancer cell lines . The compound showed an IC₅₀ value of 10 µM against leukemia cells, indicating its potential as an antitumor agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of oxadiazole derivatives. The study found that compounds similar to this compound exhibited protective effects against neuronal cell death induced by oxidative stress . This suggests potential applications in treating neurodegenerative diseases.

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